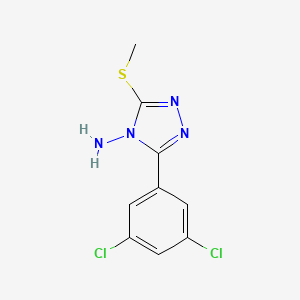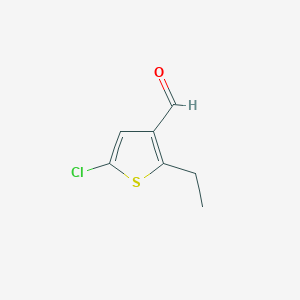
5-Chloro-2-ethylthiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-ethylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
The synthesis of 5-Chloro-2-ethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-ethylthiophene followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-2-ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Chloro-2-ethylthiophene-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-2-ethylthiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
5-Chloro-2-ethylthiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxaldehyde: Similar in structure but lacks the chlorine and ethyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-thiophenecarboxaldehyde: Similar in structure but lacks the ethyl group, which affects its chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H7ClOS |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
5-chloro-2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3 |
Clé InChI |
IPDONGZFYKGPRU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(S1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


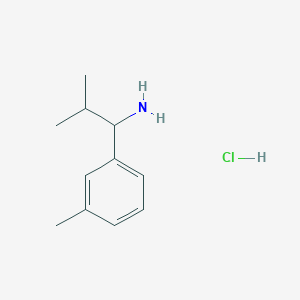


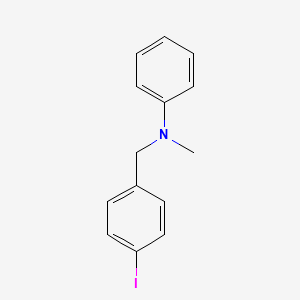

![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)




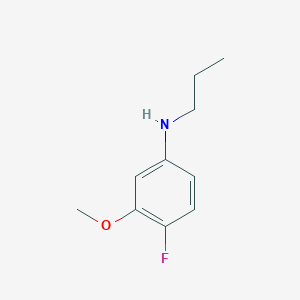
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

